Dexamethasone palmitate-d31

Bioanalysis LC-MS/MS Method Validation

Dexamethasone palmitate-d31 is a critical deuterated internal standard for LC-MS/MS quantification of dexamethasone palmitate. Its +31 Da mass shift enables precise analyte discrimination, compensating for matrix effects. Without this specific deuterated analog, assay imprecision exceeds 10% CV. Essential for robust pharmacokinetic studies of DXP prodrug and its active metabolite. For R&D use only.

Molecular Formula C38H59FO6
Molecular Weight 662.1 g/mol
Cat. No. B13838581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDexamethasone palmitate-d31
Molecular FormulaC38H59FO6
Molecular Weight662.1 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)O
InChIInChI=1S/C38H59FO6/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-34(43)45-26-33(42)38(44)27(2)23-31-30-20-19-28-24-29(40)21-22-35(28,3)37(30,39)32(41)25-36(31,38)4/h21-22,24,27,30-32,41,44H,5-20,23,25-26H2,1-4H3/t27-,30+,31+,32+,35+,36+,37+,38+/m1/s1/i1D3,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2
InChIKeyWDPYZTKOEFDTCU-HDQZERRLSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dexamethasone 21-Palmitate-d31: A Deuterated Analytical Standard for LC-MS/MS Quantification


Dexamethasone 21-Palmitate-d31 is a deuterium-labeled isotopologue of the lipophilic prodrug Dexamethasone Palmitate (DXP). Its molecular formula is C38H28D31FO6, with a molecular weight of 662.06 g/mol, differentiating it from the unlabeled compound (C38H59FO6, MW 630.87) by a mass shift of +31 Da . The compound is specifically designed and supplied as a stable isotope-labeled internal standard (SIL-IS) for use in mass spectrometry-based assays, such as LC-MS/MS, to enable the accurate quantification of Dexamethasone Palmitate in complex biological matrices like plasma, bronchoalveolar lavage fluid (BALF), and tissue homogenates .

Why Generic Substitution Fails: Dexamethasone 21-Palmitate-d31 is an Analytical Tool, Not a Therapeutic


The critical differentiation for Dexamethasone 21-Palmitate-d31 is its function: it is not a therapeutic agent or a drug substance but a highly specialized analytical tool. Substituting it with non-deuterated Dexamethasone Palmitate would render any quantitative bioanalytical method invalid due to the inability to correct for matrix effects and extraction variability in LC-MS/MS. Conversely, substituting with a different deuterated corticosteroid (e.g., Dexamethasone-d4) fails because it would not co-elute with the specific analyte of interest, Dexamethasone Palmitate, nor would it accurately track its unique extraction recovery and ionization efficiency in complex biological samples. This compound's value is contingent on its exact chemical and isotopic identity to serve as a matched internal standard .

Quantitative Differentiation Evidence for Dexamethasone 21-Palmitate-d31


Enhanced Quantitative Accuracy and Precision in LC-MS/MS Bioanalysis

The use of Dexamethasone 21-Palmitate-d31 as an internal standard (IS) in a validated LC-MS/MS method for quantifying Dexamethasone Palmitate in human plasma yields high intra- and inter-day precision. The method achieved intra- and inter-day precisions of <10% and accuracies of 100 ± 7% across a concentration range of 1.5–1000 ng/mL [1]. This performance is contingent on the use of a matched deuterated IS to correct for analyte losses and ionization variability.

Bioanalysis LC-MS/MS Method Validation Pharmacokinetics

Isotopic Purity and Structural Fidelity for Reliable Quantification

The utility of a SIL-IS is directly proportional to its isotopic purity and structural fidelity. Technical specifications for Dexamethasone 21-Palmitate-d31 include a minimum isotopic purity of >95%, with a typical lot-specific value of 95.6% deuterium incorporation (d0 = 0.36%) as verified by mass spectrometry . This high level of labeling ensures that the signal from the internal standard does not significantly interfere with the analyte's (d0) signal, which is critical for achieving linearity and accuracy at low concentrations.

Analytical Chemistry Isotopic Purity Mass Spectrometry Quality Control

High Chemical Purity for Minimized Assay Interference

High chemical purity of an internal standard is paramount to avoid introducing interfering peaks or suppressing ionization in LC-MS/MS. Dexamethasone 21-Palmitate-d31 is supplied with a verified chemical purity of >95%, with a typical lot achieving 99.37% purity as determined by HPLC at 240 nm . This is comparable to or exceeds the purity of many research-grade, non-deuterated Dexamethasone Palmitate standards.

Analytical Chemistry HPLC Purity Quality Control Method Development

Consistent Physicochemical Mimicry in Analytical Workflows

The addition of the palmitate ester at the 21-position significantly increases the lipophilicity of the molecule compared to dexamethasone. Dexamethasone 21-Palmitate-d31, with its 31 deuterium atoms, retains the same physicochemical properties as the non-deuterated analyte, ensuring it mimics its behavior during lipid-based extraction procedures. This is in contrast to using a deuterated dexamethasone (e.g., Dexamethasone-d4) as an internal standard, which would have a markedly different extraction recovery profile due to its lower lipophilicity and could therefore not adequately correct for variability in sample preparation [1].

LC-MS/MS Sample Preparation Internal Standard Lipophilicity

Best-Fit Research and Industrial Application Scenarios for Dexamethasone 21-Palmitate-d31


Regulated Bioanalysis and Pharmacokinetic Studies for Dexamethasone Palmitate Prodrugs

When quantifying the prodrug Dexamethasone Palmitate and its active metabolite Dexamethasone in plasma or other biological matrices from clinical or preclinical studies, Dexamethasone 21-Palmitate-d31 is the optimal internal standard. This ensures the assay meets the stringent precision and accuracy criteria (e.g., intra- and inter-day precision <10%, accuracy 100 ± 7%) required for regulatory submission, as demonstrated in validated LC-MS/MS methods [1].

Development and Validation of LC-MS/MS Methods for Ocular Pharmacokinetics

In research on sustained-release ophthalmic formulations (e.g., intravitreal emulsions or implants) [1], accurate quantification of Dexamethasone Palmitate in ocular tissues is critical. Dexamethasone 21-Palmitate-d31 is required to correct for the complex, lipid-rich matrix of vitreous humor, retina, and choroid, enabling precise determination of long-acting pharmacokinetic profiles, such as the reported retinal half-life of 189 days [1].

Quantifying Prodrug Conversion and Metabolic Stability in vitro

For studies investigating the enzymatic conversion of the lipophilic prodrug Dexamethasone Palmitate to active Dexamethasone in plasma or tissue homogenates, the deuterated analog is indispensable. It allows for simultaneous, accurate quantification of both the prodrug and the active drug in the same sample, while controlling for matrix effects, to determine conversion rates and metabolic stability [1].

Quality Control of Dexamethasone Palmitate in Pharmaceutical Formulations

In an industrial QC setting, Dexamethasone 21-Palmitate-d31 serves as a definitive internal standard for the quantitative analysis of Dexamethasone Palmitate in drug substance and novel drug delivery systems (e.g., liposomes, nanoparticles). Its use ensures that content uniformity and stability-indicating assays are free from matrix interference and meet high standards of accuracy, leveraging its verified high isotopic (95.6%) and chemical (99.37%) purity [1].

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